7-Amino-4,6-dimethyl-quinolin-2-ol

Description

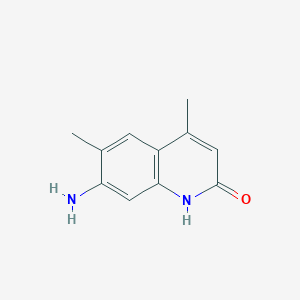

7-Amino-4,6-dimethyl-quinolin-2-ol (CAS: 58336-28-0) is a quinoline derivative with the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol. Its structure features a hydroxyl group at position 2, an amino group at position 7, and methyl substituents at positions 4 and 6 on the quinoline core (SMILES: CC1=CC2=C(C=C1N)NC(=O)C=C2C) .

Properties

IUPAC Name |

7-amino-4,6-dimethyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-6-4-11(14)13-10-5-9(12)7(2)3-8(6)10/h3-5H,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQYXNJQAUIVJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)NC(=O)C=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327905 | |

| Record name | 7-Amino-4,6-dimethyl-quinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58336-28-0 | |

| Record name | 7-Amino-4,6-dimethyl-quinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-AMINO-4,6-DIMETHYL-2-QUINOLINOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4,6-dimethyl-quinolin-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,6-dimethyl-2-nitroaniline with ethyl acetoacetate in the presence of a base, followed by reduction of the nitro group to an amino group . The reaction conditions often require heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 7-Amino-4,6-dimethyl-quinolin-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoline ring, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Formation of 7-amino-4,6-dimethyl-quinolin-2-one.

Reduction: Formation of 7-amino-4,6-dimethyl-quinolin-2-amine.

Substitution: Formation of halogenated or sulfonated derivatives of the quinoline ring.

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of 7-Amino-4,6-dimethyl-quinolin-2-ol typically involves cyclization reactions using precursors like 4,6-dimethyl-2-nitroaniline and ethyl acetoacetate. The reduction of the nitro group to an amino group is a key step in its preparation. This compound serves as a versatile building block for more complex quinoline derivatives and can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution.

Chemistry

This compound is utilized as a precursor in the synthesis of complex quinoline derivatives. Its ability to participate in various chemical reactions allows chemists to modify its structure for specific applications.

Biology

Research indicates that this compound exhibits significant antimicrobial and antimalarial properties. Studies have shown that derivatives of this compound demonstrate potent activity against multi-drug resistant strains of malaria parasites. The mechanism involves intramolecular hydrogen bonding that enhances its efficacy against resistant strains .

Medicine

The compound is being explored for its potential in drug development, particularly for anti-inflammatory and anticancer applications. Its dual functional groups (amino and hydroxyl) allow it to interact with various biological targets, potentially inhibiting specific enzymes or disrupting DNA synthesis . For instance, compounds derived from this structure have shown promising results against several cancer cell lines, indicating their potential as therapeutic agents .

Industry

In industrial applications, this compound is used in the synthesis of dyes and pigments. Its reactivity makes it suitable for producing various industrial chemicals that require specific functional groups for performance.

Case Studies

Mechanism of Action

The mechanism of action of 7-Amino-4,6-dimethyl-quinolin-2-ol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. In biological systems, it may inhibit specific enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Key Properties:

- Purity : ≥97% (as a research-grade reagent) .

- Storage : Short-term storage at –4°C or long-term at –20°C ; stable under ambient conditions for transport .

- Applications : Primarily used as a synthetic intermediate in pharmaceuticals, materials science, and organic chemistry research .

Comparison with Structurally Similar Compounds

The compound is compared below with quinoline and pyrimidine derivatives to highlight structural, synthetic, and functional differences.

Structural Analogues

Physicochemical and Functional Differences

Biological Activity

7-Amino-4,6-dimethyl-quinolin-2-ol is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's structure is characterized by a quinoline ring substituted with amino and hydroxyl groups, which are crucial for its biological activity. The specific arrangement of these functional groups influences its interaction with biological targets.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimalarial Activity : The compound has shown significant efficacy against drug-resistant strains of malaria. Studies indicate that it interacts with the heme detoxification pathway in Plasmodium species, leading to increased oxidative stress within the parasite .

- Antifungal Properties : Recent evaluations have demonstrated that certain derivatives of 4-aminoquinolines exhibit antifungal activity against invasive fungi. The mechanism involves disruption of fungal cell membranes and inhibition of key metabolic pathways .

- Neuroprotective Effects : Preliminary studies suggest that this compound may enhance cholinergic signaling by inhibiting acetylcholinesterase, thereby increasing acetylcholine levels in synaptic clefts. This action could have implications for treating neurodegenerative diseases.

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It inhibits enzymes such as acetylcholinesterase and potentially others involved in metabolic pathways, impacting neurotransmission and cellular metabolism.

- Oxidative Stress Induction : The compound's interaction with metal ions can lead to the generation of reactive oxygen species (ROS), contributing to its antimalarial and anticancer activities .

- Cellular Signaling Modulation : It affects various signaling pathways, including those related to apoptosis and cell proliferation, which are critical in cancer biology and other diseases .

Antimalarial Activity

A study conducted on various 4-aminoquinoline derivatives highlighted the potent antimalarial activity of this compound against chloroquine-resistant strains. The compound's efficacy was linked to its ability to inhibit the PfCRT transporter, which is responsible for drug resistance in malaria parasites .

Antifungal Activity

Another investigation into the antifungal properties revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 4 to 32 μg/mL against invasive fungal strains. Notably, these compounds did not disrupt fungal membranes but rather targeted metabolic processes essential for fungal survival .

Case Study 1: Antimalarial Efficacy

In a controlled study involving murine models infected with Plasmodium falciparum, administration of this compound resulted in a significant reduction in parasitemia levels compared to untreated controls. The study emphasized the compound's potential as a lead candidate for developing new antimalarial therapies.

Case Study 2: Neuroprotective Potential

A neuropharmacological assessment revealed that low doses of the compound improved cognitive functions in animal models subjected to neurotoxic agents. The results suggested that its cholinesterase inhibitory action could be harnessed for therapeutic strategies against Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.